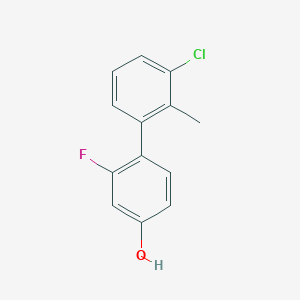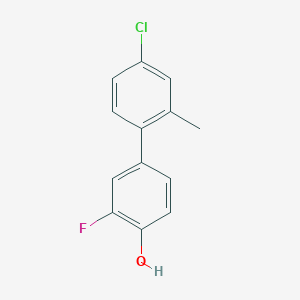
5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% (5-CMPF-95) is a chemical compound with a wide range of applications in scientific research. 5-CMPF-95 is a phenol, a type of organic compound that is composed of a hydroxyl group bonded to an aromatic hydrocarbon group. 5-CMPF-95 has a wide range of applications in scientific research due to its unique properties, such as its ability to act as a catalyst and its low toxicity.
Applications De Recherche Scientifique
5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of polymers. 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% is not completely understood. However, it is believed that 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% acts as a catalyst by forming a complex with the reactants, allowing them to react more quickly and efficiently. This complex is then broken down, releasing the products of the reaction.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% has a low toxicity, making it safe to use in laboratory experiments. In animal studies, 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% has been found to have no significant effect on biochemical or physiological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% in laboratory experiments is its low toxicity, making it safe to use. Additionally, 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% is relatively inexpensive, making it an attractive choice for researchers on a budget. The main limitation of using 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% is its limited availability, as it is not widely available.
Orientations Futures
There are several potential future directions for 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95%. One potential future direction is the development of new synthetic methods using 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% as a catalyst. Additionally, 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Finally, 5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% could be used to study the mechanism of action of other compounds, as its low toxicity makes it an attractive choice for laboratory experiments.
Méthodes De Synthèse
5-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% is synthesized through a three-step process. First, 4-chloro-2-methylphenol is reacted with sodium hydroxide in aqueous ethanol to form the sodium salt of 4-chloro-2-methylphenol. Second, the sodium salt of 4-chloro-2-methylphenol is reacted with fluorobenzene in the presence of a base catalyst to form 5-(4-chloro-2-methylphenyl)-3-fluorophenol. Finally, 5-(4-chloro-2-methylphenyl)-3-fluorophenol is purified to a 95% purity level.
Propriétés
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-10(14)2-3-13(8)9-5-11(15)7-12(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWXDNZBETYMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684321 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-71-0 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














